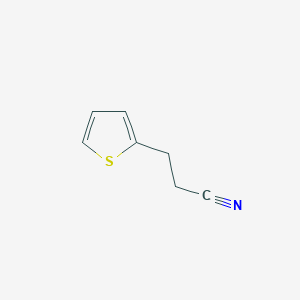

2-Thiophenepropanenitrile

Beschreibung

Contextualization of 2-Thiophenepropanenitrile within Heterocyclic Chemistry Research

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in drug discovery and materials science. Current time information in Bangalore, IN.chemsrc.comresearchgate.netgoogle.comorganic-chemistry.org Its structural similarity to a benzene ring, yet with distinct electronic properties imparted by the sulfur heteroatom, allows it to serve as a bioisostere for phenyl groups in drug candidates, often leading to improved pharmacological profiles. Current time information in Bangalore, IN. The incorporation of a thiophene moiety can enhance a molecule's metabolic stability and receptor binding affinity. Current time information in Bangalore, IN. Thiophene derivatives are integral to a wide array of therapeutic agents, including anti-inflammatory drugs, antipsychotics, and anticancer agents. chemsrc.comresearchgate.net this compound, which features a propanenitrile substituent at the 2-position of the thiophene ring, represents a key intermediate that combines the desirable properties of the thiophene nucleus with the synthetic versatility of the nitrile group.

Academic Significance and Research Relevance of Nitriles in Organic Synthesis

The nitrile, or cyano (-C≡N), functional group is of immense importance in organic synthesis due to its unique electronic structure and reactivity. smolecule.comlookchem.com The carbon-nitrogen triple bond provides a reactive site for a variety of chemical transformations. lookchem.com Nitriles can be readily converted into other valuable functional groups, such as carboxylic acids, amides, amines, and ketones, making them crucial intermediates in multi-step syntheses. nih.govchemsrc.comrichmond.edu The linear geometry of the nitrile group and its ability to participate in cycloaddition and C-H bond functionalization reactions further expand its synthetic utility. smolecule.com Consequently, nitriles like this compound are highly sought-after starting materials and building blocks in academic and industrial research for the construction of complex molecular architectures. richmond.edu

Eigenschaften

IUPAC Name |

3-thiophen-2-ylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NS/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHPLEDDWFMRMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801312298 | |

| Record name | 2-Thiophenepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5722-13-4 | |

| Record name | 2-Thiophenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5722-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2-thiophenepropanenitrile

Established Synthetic Pathways to the 2-Thiophenepropanenitrile Core Structure

Traditional methods for constructing the this compound core often rely on well-understood reactions that form the fundamental carbon-carbon and carbon-heteroatom bonds of the molecule.

Condensation Reactions in this compound Synthesis

Condensation reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the joining of two molecules with the elimination of a small molecule, such as water. towson.edunumberanalytics.com These reactions are instrumental in building the basic framework of many organic compounds, including thiophene derivatives. researchgate.netnih.gov

One of the most prominent types of condensation reactions is the aldol condensation, which involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or ketone. numberanalytics.commasterorganicchemistry.com This initial product can then undergo dehydration to yield an α,β-unsaturated carbonyl compound. masterorganicchemistry.com The principles of aldol condensation can be extended to nitriles, which also possess acidic α-hydrogens. youtube.comvanderbilt.edu

A specific application of this is the reaction of 2-thiophenecarboxaldehyde with acetonitrile in the presence of a base. The base abstracts a proton from acetonitrile to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of 2-thiophenecarboxaldehyde. Subsequent protonation yields β-hydroxy-2-thiophenepropanenitrile. richmond.edu Further reaction conditions can then be applied to dehydrate this intermediate to 2-thiophenepropenenitrile.

Another relevant condensation approach involves the reaction of a thiophene derivative with a compound containing a reactive methylene group flanked by two electron-withdrawing groups, such as in the Knoevenagel condensation. wikipedia.org

Below is a table summarizing a condensation approach to a related thiophene derivative:

| Reactant 1 | Reactant 2 | Product | Conditions | Yield |

| 2-Acetylthiophene | Salicylaldehydes | Antimicrobial thiophene derivatives of chalcones | Condensation reaction | - |

| Data derived from a study on the synthesis of antimicrobial thiophene derivatives. researchgate.net |

Nitrile Aldol Addition Strategies for this compound Derivatives

The aldol addition reaction, a fundamental carbon-carbon bond-forming reaction, can be effectively applied to nitriles. masterorganicchemistry.comorganic-chemistry.org Nitriles, like aldehydes and ketones, have acidic protons on the α-carbon, which can be removed by a base to form a nucleophilic carbanion. youtube.com This carbanion can then add to an electrophilic carbonyl compound, such as an aldehyde or ketone. wikipedia.orgorganic-chemistry.org

In the context of synthesizing this compound derivatives, a key strategy involves the reaction of an appropriate thiophene aldehyde or ketone with an acetonitrile derivative. For instance, the addition of the enolate of acetonitrile to 2-thiophenecarboxaldehyde yields β-hydroxy-2-thiophenepropanenitrile. richmond.edu This reaction is typically mediated by a base and can proceed under mild conditions. youtube.comrichmond.edu

A study by Downey and Johnson describes a method for nitrile aldol reactions using trimethylsilyl trifluoromethanesulfonate (TMSOTf). richmond.edu In this procedure, (trimethylsilyl)acetonitrile reacts with an aldehyde in the presence of TMSOTf to afford β-hydroxynitrile derivatives. richmond.edu This method was successfully applied to the synthesis of β-hydroxy-2-thiophenepropanenitrile from 2-thiophenecarboxaldehyde. richmond.edu

The following table presents data for the synthesis of β-hydroxynitriles, including a thiophene derivative, using a Lewis-base catalyst:

| Aldehyde | Product | Catalyst | Yield (%) |

| 2-Thiophenecarboxaldehyde | β-Hydroxy-2-thiophenepropanenitrile | P(i-PrNCH2CH2)3N | 86 |

| Benzaldehyde | β-Hydroxy-benzenepropanenitrile | P(i-PrNCH2CH2)3N | 94 |

| 4-Methoxybenzaldehyde | β-Hydroxy-4-methoxybenzenepropanenitrile | P(i-PrNCH2CH2)3N | 85 |

| 4-Nitrobenzaldehyde | β-Hydroxy-4-nitrobenzenepropanenitrile | P(i-PrNCH2CH2)3N | 88 |

| Data sourced from a study on Lewis-base catalyzed synthesis of β-hydroxynitriles. amazonaws.com |

Precursor-based Synthesis Approaches for Thiophenenitrile Scaffolds

The synthesis of thiophenenitrile scaffolds can be achieved through various precursor-based approaches, where a pre-existing molecule is chemically modified to introduce the nitrile functionality onto a thiophene ring. A common strategy involves the conversion of a more readily available functional group into a nitrile group.

One such method starts with thiophene, which can be chloromethylated using paraformaldehyde and concentrated hydrochloric acid to produce 2-chloromethylthiophene. google.com This intermediate is then reacted with a cyanide salt, such as sodium cyanide, in a suitable solvent system like water and acetone, to yield 2-thiopheneacetonitrile. google.com This nucleophilic substitution reaction provides a direct route to the desired product.

Another precursor-based approach involves the use of cyanoacetamide-based multicomponent reactions (MCRs). beilstein-journals.org These reactions allow for the rapid assembly of complex molecules, including substituted 2-aminothiophenes, from simple starting materials. beilstein-journals.orgbohrium.com The resulting 2-aminothiophene scaffold can then be further functionalized. For instance, the amino group can be diazotized and subsequently replaced by a cyano group via a Sandmeyer reaction, although this specific transformation for 2-aminothiophenes requires careful optimization due to the reactivity of the thiophene ring.

The synthesis of walstromite-based ceramic scaffolds, while not directly related to this compound, illustrates the principle of using precursor materials prepared by methods like the sol-gel technique to create complex structures. nih.gov This highlights the broader chemical principle of transforming precursor materials into desired final products.

A patent describes the preparation of α-[(dimethylamino)methylene]-β-oxo-2-thiophenepropanenitrile from β-oxo-2-thiophenepropanenitrile, demonstrating the modification of a thiophene-containing precursor. google.com

The following table outlines a two-step synthesis of 2-thiopheneacetonitrile from thiophene:

| Step | Reactants | Intermediate/Product | Reagents |

| 1 | Thiophene, Paraformaldehyde | 2-Chloromethylthiophene | Concentrated HCl, PCl₃ |

| 2 | 2-Chloromethylthiophene | 2-Thiopheneacetonitrile | NaCN, Water/Acetone |

| Information derived from a patent for the preparation of 2-thiopheneacetonitrile. google.com |

Advanced Synthetic Strategies for Functionalized this compound

Modern synthetic organic chemistry offers sophisticated tools for the construction of complex molecules like functionalized 2-thiophenepropanenitriles. These advanced strategies often provide greater efficiency, selectivity, and functional group tolerance compared to traditional methods.

Transition Metal-Catalyzed Coupling Reactions in Thiophene Chemistry

Transition metal-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.goveie.gr These reactions are particularly valuable in thiophene chemistry for introducing a wide array of substituents onto the thiophene ring. researchgate.netrsc.org Common examples of such reactions include the Suzuki-Miyaura, Stille, Negishi, and Sonogashira couplings. eie.grrsc.org

In the context of synthesizing functionalized this compound derivatives, these coupling reactions can be employed to attach the propanenitrile side chain or to modify a pre-existing thiophenenitrile scaffold. For instance, a halothiophene derivative could be coupled with an organometallic reagent bearing the propanenitrile moiety. researchgate.net Conversely, a metalated thiophenenitrile could be reacted with a suitable electrophile.

Palladium catalysts are frequently used in these transformations. researchgate.netspringernature.com For example, palladium-catalyzed C-H arylation allows for the direct coupling of thiophenes with aryl halides, offering a more atom-economical approach by avoiding the pre-functionalization of the thiophene ring. organic-chemistry.org Iron-catalyzed C-H/C-H coupling has also emerged as a cost-effective and environmentally friendly alternative for synthesizing thiophene-containing materials. springernature.com

The following table summarizes different transition metal-catalyzed coupling reactions relevant to thiophene chemistry:

| Coupling Reaction | Catalyst | Reactant 1 | Reactant 2 | Product Type |

| Suzuki-Miyaura | Palladium | (Hetero)aryl halide | (Hetero)aryl boronic acid | Bi(hetero)aryl |

| Stille | Palladium | Aryl halide/pseudohalide | Organostannane | Biaryl |

| Negishi | Copper/Palladium | (Hetero)aryl iodide | Organozinc reagent | Alkylated/Arylated (hetero)aryl |

| C-H Arylation | Palladium | Thiophene | Aryl bromide | Arylated thiophene |

| Data compiled from reviews on transition metal-catalyzed cross-coupling reactions. rsc.orgorganic-chemistry.org |

Metal-Free Cyclization and Thiophene Ring Formation

While transition metal catalysis is a powerful tool, there is a growing interest in developing metal-free synthetic methods due to concerns about cost, toxicity, and metal contamination in the final products. bohrium.com Several metal-free strategies have been developed for the synthesis of thiophene rings. organic-chemistry.orgmdpi.com

One approach involves the cyclization of functionalized alkynes. mdpi.com For example, a metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur can provide substituted thiophenes. organic-chemistry.org This reaction is initiated by the base-free generation of a trisulfur radical anion. Another method involves the [3+2] oxidative cyclization of alkynes with ketene dithioacetals, induced by visible light and a photosensitizer, to yield multisubstituted thiophenes. acs.org

The Gewald reaction is a classic metal-free method for synthesizing 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. Modifications of the Gewald reaction continue to be developed to expand its scope and efficiency. bohrium.com

Furthermore, the reaction of 1,3-diynes with sodium sulfide provides a metal-free route to thiophenes. researchgate.net Thioannulation of Morita-Baylis-Hillman acetates of acetylenic aldehydes with potassium thioacetate is another example of a metal-free tandem reaction that leads to substituted thiophenes. organic-chemistry.org

The following table highlights some metal-free methods for thiophene synthesis:

| Reaction Type | Reactants | Reagents | Product |

| Dehydration/Sulfur Cyclization | Alkynols | Elemental Sulfur (S₈) | Substituted Thiophenes |

| [3+2] Oxidative Cyclization | Alkynes, Ketene Dithioacetals | Acridine Photosensitizer | Multisubstituted Thiophenes |

| Thioannulation | Morita-Baylis-Hillman Acetates of Acetylenic Aldehydes | Potassium Thioacetate | Substituted Thiophenes |

| Diyne Cyclization | 1,3-Diynes | Sodium Sulfide (Na₂S) | Thiophenes |

| Information sourced from reviews on thiophene synthesis. researchgate.netorganic-chemistry.orgmdpi.comacs.org |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable manufacturing processes. These principles aim to reduce the environmental impact of chemical production by minimizing waste, avoiding hazardous substances, and improving energy efficiency. ijrpr.comjocpr.com The focus is on creating pathways that are not only economically viable but also environmentally responsible. ijrpr.com

Solvent-Free and Environmentally Benign Reaction Conditions

A primary objective in green chemistry is to reduce or eliminate the use of volatile organic solvents (VOCs), which contribute to environmental pollution. zenodo.org Solvent-free synthesis and the use of environmentally benign solvents like water are key strategies in achieving this goal. jocpr.comnih.gov

Solvent-Free Reactions: Performing reactions without a solvent, often referred to as neat or solid-state reactions, offers significant environmental and practical advantages. nih.govias.ac.in These conditions can lead to higher reaction rates, improved selectivity, and simplified product purification. nih.gov Techniques such as mechanochemistry (e.g., grinding or ball milling) and thermal activation are employed to facilitate reactions between solid or liquid reactants directly. zenodo.orgias.ac.in For instance, the Knoevenagel condensation, a common method for C-C bond formation relevant to nitrile synthesis, has been successfully performed under solvent-free conditions using mechanochemical activation, resulting in high yields with minimal byproducts. zenodo.org Microwave irradiation is another technique that, when coupled with solvent-free conditions, can dramatically accelerate reaction times and increase yields. academie-sciences.fr

Environmentally Benign Solvents: When a solvent is necessary, water is an ideal green alternative due to its non-toxicity, availability, and non-flammability. mdpi.comrsc.org The synthesis of various sulfur-containing heterocyclic compounds, a class that includes thiophene derivatives, has been efficiently carried out in water. mdpi.comrsc.org For example, an efficient one-step synthesis of benzothiazole-2-thiols has been developed using water as the solvent, highlighting the potential for similar aqueous-phase syntheses relevant to thiophene-based compounds. rsc.org Other green solvents include bio-based solvents and supercritical fluids like CO2, which can be viable alternatives in specific synthetic contexts. jocpr.comijcrt.org

| Condition | Description | Advantages | Relevant Techniques |

|---|---|---|---|

| Solvent-Free | Reactions are conducted by directly mixing reactants without a solvent medium. ias.ac.in | Reduced waste, simplified work-up, potentially higher yields and selectivity, lower energy consumption. nih.gov | Mechanochemistry (Ball Milling), Thermal Activation, Microwave-Assisted Synthesis. zenodo.orgacademie-sciences.fr |

| Aqueous (Water as Solvent) | Water is used as the reaction medium instead of organic solvents. mdpi.com | Environmentally benign, non-toxic, non-flammable, low cost. jocpr.commdpi.com | Ultrasonic Activation, Phase-Transfer Catalysis. mdpi.com |

Catalysis in Sustainable this compound Synthesis

Catalysis is a cornerstone of green chemistry, as catalysts enable reactions to proceed with greater efficiency, higher selectivity, and under milder conditions, thereby reducing energy consumption and waste. jocpr.comacs.org Catalytic reagents are superior to stoichiometric ones because they are used in small amounts and can be recycled and reused. acs.org

Types of Catalysts in Green Synthesis:

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). Their primary advantage is the ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. zenodo.org Materials like zeolites, metal oxides, and supported metal catalysts are commonly used. zenodo.org

Homogeneous Catalysts: These catalysts are in the same phase as the reactants. While separation can be more complex, they often offer higher activity and selectivity. Recent developments focus on anchoring homogeneous catalysts to solid supports to combine the benefits of both systems. scispace.com

Biocatalysts (Enzymes): Enzymes are highly efficient and specific natural catalysts that operate under mild conditions (ambient temperature and pressure) in aqueous environments. ijcrt.orgtudelft.nl Their use can eliminate the need for protecting groups and reduce the formation of byproducts, leading to cleaner and more efficient synthetic routes. tudelft.nl The application of enzymes in nitrile synthesis and modification is a growing field.

Organocatalysts: These are small organic molecules that can catalyze reactions without the need for metals. They are often less sensitive to air and moisture and are considered a more sustainable alternative to some metal-based catalysts. nih.gov

| Catalyst Type | Examples | Key Advantages for Green Chemistry |

|---|---|---|

| Heterogeneous | Zeolites, Metal Oxides, Supported Metals | Easy to separate and recycle, robust, reduces waste. zenodo.org |

| Biocatalysts | Enzymes (e.g., Nitrilases, Hydrolases) | High selectivity (chemo-, regio-, stereo-), operates under mild conditions in water, biodegradable. ijcrt.orgtudelft.nl |

| Organocatalysts | Proline, Thioureas, Imidazolidinones | Metal-free, often low toxicity, stable. nih.gov |

The synthesis of this compound can benefit from catalytic approaches such as the cyanation of a suitable thiophene-based precursor. The choice of catalyst is critical to ensure the process is both efficient and environmentally sound. For example, using a recyclable solid acid or base catalyst could replace corrosive and wasteful stoichiometric reagents.

Atom Economy and Process Efficiency Considerations

Beyond reaction conditions and catalysis, a holistic assessment of a synthesis's "greenness" involves metrics that quantify efficiency and waste generation.

Atom Economy: Developed by Barry Trost, atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product. acs.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants in the balanced stoichiometric equation. cognitoedu.org

Formula for Atom Economy:

A reaction with a high atom economy is inherently more efficient and generates less waste. cognitoedu.orgsavemyexams.com For example, addition reactions have a 100% atom economy, while substitution and elimination reactions generate byproducts and thus have lower atom economies. cognitoedu.org Designing a synthetic route to this compound that favors addition or rearrangement reactions over those that produce stoichiometric byproducts is a key green chemistry goal.

Percentage Yield: This measures the actual amount of product obtained compared to the theoretical maximum.

Reaction Mass Efficiency (RME): This metric accounts for the actual masses of reactants used (including any excess) and the yield of the product.

Process Mass Intensity (PMI): Considered a more comprehensive metric, PMI is the ratio of the total mass of all materials (raw materials, solvents, reagents, process aids) used in a process to the mass of the final product. acs.org The pharmaceutical industry, for example, has used PMI to dramatically reduce waste by applying green chemistry principles. acs.orgnih.gov

E-Factor (Environmental Factor): This metric, introduced by Roger Sheldon, calculates the ratio of the mass of waste produced to the mass of the desired product. chembam.com A lower E-factor signifies a greener process.

| Metric | Formula/Definition | Focus | Ideal Value |

|---|---|---|---|

| Atom Economy | (MW of Product / Σ MW of Reactants) x 100 cognitoedu.org | Theoretical efficiency of reactant atom incorporation. acs.org | 100% |

| E-Factor | Total Mass of Waste / Mass of Product chembam.com | Actual waste generated per unit of product. chembam.com | 0 |

| Process Mass Intensity (PMI) | Total Mass Input / Mass of Product acs.org | Overall material efficiency of the entire process. acs.org | 1 |

Improving process efficiency for this compound synthesis involves optimizing reaction yields, minimizing the use of excess reagents, and selecting synthetic pathways with high atom economy. Furthermore, implementing continuous flow processes can enhance efficiency and safety compared to traditional batch methods, leading to reduced waste and a smaller manufacturing footprint. nih.govnih.gov

Reactivity and Mechanistic Investigations of 2-thiophenepropanenitrile

Chemical Reactivity Profiles of 2-Thiophenepropanenitrile

The reactivity of this compound is characterized by the distinct chemistries of its nitrile and thiophene moieties.

Nucleophilic Reactions Involving the Nitrile Group

The carbon-nitrogen triple bond in the nitrile group is strongly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.org This reactivity is central to the conversion of this compound into other valuable chemical structures. Key reactions include hydrolysis and reduction.

Hydrolysis: In the presence of acidic or basic aqueous solutions, this compound can be hydrolyzed. This reaction typically proceeds in two stages. Initially, the nitrile is converted to 2-thiophenepropanamide. With continued hydrolysis, the amide is further transformed into 2-thiophenepropanoic acid and ammonia (in acidic conditions) or a carboxylate salt (in basic conditions). chemistrysteps.com

Reduction: The nitrile group can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) will convert this compound into 3-(thiophen-2-yl)propan-1-amine. chemistrysteps.com Catalytic hydrogenation, using hydrogen gas with a metal catalyst such as Raney Nickel or platinum, also achieves this transformation, often under high pressure and temperature, and is a common industrial method. researchgate.netstudymind.co.uk

Table 1: Key Nucleophilic Reactions of the Nitrile Group

| Reaction Type | Reagents | Product |

|---|---|---|

| Acidic Hydrolysis | H₃O⁺, Heat | 2-Thiophenepropanoic acid |

| Basic Hydrolysis | NaOH, H₂O, Heat | Sodium 2-thiophenepropanoate |

| Reduction | 1. LiAlH₄, Ether 2. H₂O | 3-(Thiophen-2-yl)propan-1-amine |

| Catalytic Hydrogenation | H₂, Raney Ni | 3-(Thiophen-2-yl)propan-1-amine |

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution. dalalinstitute.com The existing propanenitrile substituent at the 2-position of the ring directs incoming electrophiles. Due to the stability of the resulting carbocation intermediate (arenium ion), electrophilic substitution on 2-substituted thiophenes occurs with high regioselectivity at the 5-position. stackexchange.comhu.edu.jo The intermediate formed by attack at the C5 position is better stabilized by resonance than the intermediate formed by attack at other positions. stackexchange.com

Common electrophilic substitution reactions include:

Friedel-Crafts Acylation: Reaction with an acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄) introduces an acyl group, typically at the 5-position. asianpubs.orgtsijournals.comthieme-connect.com

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring.

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid can introduce a halogen atom.

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H).

Table 2: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction Type | Electrophile | Expected Major Product |

|---|---|---|

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 1-(5-(2-Cyanoethyl)thiophen-2-yl)ethan-1-one |

| Nitration | HNO₃ / H₂SO₄ | 2-(5-Nitrothiophen-2-yl)propanenitrile |

| Bromination | Br₂ / FeBr₃ | 2-(5-Bromothiophen-2-yl)propanenitrile |

| Sulfonation | SO₃ / H₂SO₄ | 5-(2-Cyanoethyl)thiophene-2-sulfonic acid |

Thermal Degradation and Formation Pathways

The thermal stability and decomposition of organosulfur compounds like this compound are of significant interest, particularly in the context of fossil fuel processing and food chemistry. researchgate.netacs.org Studies on the pyrolysis of thiophene and its derivatives show that decomposition typically involves C-S bond cleavage and ring fragmentation. researchgate.netresearchgate.net At high temperatures, thiophene can decompose into products like acetylene, thioketene, and carbon disulfide. acs.org

For this compound, thermal degradation would likely involve cleavage of both the thiophene ring and the propanenitrile side chain. Research has identified this compound as a thermally induced generation product from other complex molecules, indicating its relative stability under certain conditions. researchgate.net The pyrolysis of materials containing this compound could yield a mixture of smaller sulfur-containing molecules, various nitriles, and hydrocarbons. researchgate.netacs.org The innate stability of the thiophene ring means that significant energy is required for its decomposition. researchgate.net

Mechanistic Studies of Reactions Involving this compound

To fully understand the reactivity of this compound, researchers employ experimental and computational methods to elucidate the precise pathways and transition states of its reactions.

Reaction Mechanism Elucidation via Kinetic Isotope Effects and Intermediate Trapping

The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms. core.ac.uk It involves measuring the change in reaction rate when an atom in the reactant is replaced with one of its heavier isotopes (e.g., hydrogen with deuterium). A significant change in rate (a primary KIE) implies that the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. core.ac.uk

For reactions of this compound, KIE studies could provide critical insights:

In the hydrolysis of the nitrile group , replacing the α-hydrogens (on the carbon adjacent to the nitrile) with deuterium could help determine the mechanism of tautomerization from the initial hydroxy imine to the amide.

For electrophilic aromatic substitution , a KIE would be observed if the removal of the proton from the arenium ion intermediate is the rate-limiting step. cdnsciencepub.com However, typically the formation of the arenium ion is rate-limiting, resulting in a KIE close to 1.

In reduction reactions , using a deuterated reducing agent like LiAlD₄ can reveal whether the C-H bond formation is part of the slowest step. Studies on other nitrile reductions have shown significant KIEs, suggesting that hydride transfer is rate-limiting. nih.gov

Intermediate trapping involves adding a chemical agent to the reaction mixture that can react with and stabilize a short-lived intermediate, allowing for its detection and characterization. This provides direct evidence for the proposed reaction pathway.

Computational Approaches to Reaction Mechanism Prediction and Validation

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, non-experimental method for investigating reaction mechanisms. scispace.com DFT calculations can model the electronic structure of molecules and predict their reactivity. rajpub.commdpi.com

For this compound, computational approaches can:

Predict Sites of Reactivity: By calculating the distribution of electron density, such as the Molecular Electrostatic Potential (MEP), chemists can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) parts of the molecule. scispace.com For instance, the nitrogen of the nitrile and the sulfur of the thiophene would show high electron density, while the nitrile carbon would be electron-poor. Analysis of Frontier Molecular Orbitals (HOMO and LUMO) also helps predict how the molecule will interact with other reagents. mdpi.comosti.gov

Model Reaction Pathways: Researchers can compute the potential energy surface for a proposed reaction. This involves calculating the energies of reactants, intermediates, transition states, and products. The calculated energy barriers (activation energies) for different possible pathways can determine which mechanism is most favorable. acs.org

Validate Experimental Results: Computational results, such as predicted regioselectivity in electrophilic substitution or the relative stability of intermediates, can be compared with experimental findings to support or refute a proposed mechanism. acs.orgresearchgate.net

Table 3: Application of Computational Methods to this compound

| Computational Method | Information Gained | Relevance to Reactivity |

|---|---|---|

| DFT Geometry Optimization | Provides the most stable 3D structure and bond lengths/angles. researchgate.net | Foundation for all other calculations. |

| Molecular Electrostatic Potential (MEP) | Maps electron density to show electrophilic and nucleophilic sites. scispace.com | Predicts where electrophiles (on the ring) and nucleophiles (at the nitrile carbon) will attack. |

| Frontier Molecular Orbital (FMO) Analysis | Calculates energies of HOMO and LUMO. mdpi.com | The HOMO-LUMO gap indicates chemical reactivity; orbital shapes show sites of interaction. |

| Transition State (TS) Search | Locates the highest energy point along a reaction coordinate. acs.org | Determines the activation energy (energy barrier) of a reaction, which governs its rate. |

| Intrinsic Reaction Coordinate (IRC) Analysis | Confirms that a calculated transition state connects the correct reactants and products. acs.org | Validates the predicted reaction pathway. |

Photochemical Reactions of this compound and its Analogues

The study of photochemical reactions of thiophene derivatives, including this compound, reveals a range of transformations driven by the absorption of light. These reactions are of significant interest for the synthesis of complex heterocyclic and polycyclic aromatic compounds. The reactivity is largely influenced by the nature of the excited state and the presence of functional groups on the thiophene ring and its side chains.

Photocycloaddition Reactions

Photocycloaddition reactions involve the formation of a cyclic adduct from two or more unsaturated molecules upon photoirradiation. While specific studies on the intermolecular photocycloaddition of this compound are not extensively documented, the photochemical behavior of thiophenes and related compounds suggests potential reaction pathways. Thiophenes can participate in various modes of photocycloaddition, including [2+2], [3+2], and [4+2] cycloadditions, depending on the reaction partner and conditions. researchgate.net

For instance, the intramolecular photocycloaddition of α-arylthiophene derivatives linked with an alkene moiety has been reported to yield unique cyclobutene-fused perhydrothiapentalene-type compounds rather than the expected [2+2] or [4+2] cycloadducts. nih.gov This highlights the complex and often unpredictable nature of photocycloaddition reactions involving thiophene derivatives.

In a related context, the photocycloaddition of styrylthiophene derivatives has been utilized as a key step in the synthesis of thiahelicenes. nih.gov Although not a direct analogue, this demonstrates the capacity of the thiophene ring to undergo intramolecular cyclization upon photochemical activation.

A study on the gold(I)-catalyzed intramolecular cyclization/intermolecular cycloaddition cascade of enynes with alkenes showed that 2-vinylthiophene can participate as the alkene component, leading to the formation of polycyclic products. nih.gov This suggests that the thiophene moiety in a molecule like this compound might influence the reactivity of adjacent unsaturated bonds in photocycloaddition reactions.

Below is a table summarizing representative photocycloaddition reactions of thiophene analogues:

| Reactant(s) | Reaction Type | Product Type | Reference(s) |

| α-Arylthiophene with a pendant alkene | Intramolecular photocyclization | Cyclobutene-fused perhydrothiapentalene | nih.gov |

| 2-Styrylthiophene derivatives | Intramolecular photocyclization | Naphtho[2,1-b]thiophene | nih.gov |

| 2-Vinylthiophene and a diazo-yne | Gold(I)-catalyzed [4+2] cycloaddition | Polycyclic hydrocarbon | nih.gov |

This table presents data on the photocycloaddition reactions of compounds structurally related to this compound, illustrating potential reaction pathways.

Photoinduced Rearrangements and Transformations

Photoinduced rearrangements and transformations of thiophene derivatives often lead to the formation of novel and complex molecular architectures. A significant example is the photochemical dehydrocyclization of acrylonitriles derived from 2-(thiophen-2-yl)acetonitrile. This reaction proceeds via an intramolecular cyclization followed by dehydrogenation to yield naphtho[2,1-b]thiophene derivatives. researchgate.net This transformation is a powerful method for constructing fused aromatic ring systems.

The general mechanism for the photocyclization of styryl-type compounds, which is applicable to analogues of this compound, involves the initial trans-to-cis photoisomerization of the double bond, followed by an intramolecular 6π-electrocyclization to form a dihydronaphthalene-like intermediate. Subsequent oxidation (dehydrogenation) leads to the final aromatic product. researchgate.net

Research on styryl-thiophene benzylamines has shown that these compounds undergo photocyclization to form the corresponding naphtho-thiophene derivatives upon irradiation. semanticscholar.orgmdpi.com These studies provide a model for the potential photoinduced transformations of this compound, where the propionitrile side chain could potentially be modified to contain a styryl-like moiety.

Furthermore, a novel intramolecular photocyclization of α-arylthiophene derivatives linked by a three-atom spacer to an alkene moiety resulted in the formation of unprecedented cyclobutene-fused perhydrothiapentalene structures in high yields and with high diastereoselectivity. nih.gov This indicates that the thiophene ring can direct complex rearrangements under photochemical conditions.

The table below summarizes key photoinduced transformations of thiophene derivatives analogous to this compound.

| Reactant | Transformation Type | Product | Key Findings | Reference(s) |

| Acrylonitriles from 2-(thiophen-2-yl)acetonitrile | Photochemical dehydrocyclization | Naphtho[2,1-b]thiophene derivatives | Efficient synthesis of fused aromatic systems. | researchgate.net |

| α-Arylthiophene with alkene spacer | Intramolecular photocyclization and rearrangement | Cyclobutene-fused perhydrothiapentalene | High yield and diastereoselectivity for a complex fused system. | nih.gov |

| Styryl-thiophene benzylamines | Photocyclization | Naphtho-thiophene benzylamines | Demonstrates the feasibility of forming fused systems from thiophene precursors. | semanticscholar.orgmdpi.com |

| 2-Styrylthiophene derivatives | Photocyclization | Thiahelicenes | Established method for synthesizing helicenes containing a thiophene ring. | nih.gov |

This table illustrates various photoinduced rearrangements and transformations observed in thiophene compounds structurally similar to this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 2-thiophenepropanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms (protons) within a molecule. The chemical shifts (δ) are influenced by the electron density around the proton. compoundchem.com For 2-Thiophenepropanenitrile, the protons on the thiophene ring are expected to appear in the aromatic region of the spectrum, typically between 6.5 and 8.0 ppm. The protons of the propyl chain will resonate further upfield. Specifically, the methylene group adjacent to the electron-withdrawing nitrile group would appear at a lower field compared to the methylene group adjacent to the thiophene ring.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. pressbooks.pub The chemical shifts of carbon atoms are spread over a much wider range than proton shifts, often leading to a spectrum where each unique carbon atom gives a distinct signal. pressbooks.puborgchemboulder.com In this compound, the carbon atoms of the thiophene ring will have characteristic shifts in the aromatic region (typically 120-150 ppm). organicchemistrydata.org The nitrile carbon will appear at a distinct downfield position, while the sp³ hybridized carbons of the propyl chain will be found at higher field strengths. organicchemistrydata.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiophene H-3 | 6.9 - 7.1 | 125 - 128 |

| Thiophene H-4 | 6.9 - 7.1 | 124 - 127 |

| Thiophene H-5 | 7.2 - 7.4 | 127 - 130 |

| -CH₂- (adjacent to thiophene) | 3.0 - 3.3 | 25 - 30 |

| -CH₂- (middle) | 1.8 - 2.1 | 20 - 25 |

| -CH₂- (adjacent to CN) | 2.4 - 2.7 | 15 - 20 |

| -C≡N | - | 117 - 122 |

| Thiophene C-2 | - | 138 - 142 |

Note: These are predicted values and can vary based on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule. cam.ac.uk

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. uzh.chrutgers.edu In this compound, COSY would reveal the coupling between the adjacent protons on the thiophene ring and the sequential coupling between the protons of the propanenitrile chain. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. rutgers.edu Each cross-peak in an HSQC spectrum indicates a direct C-H bond, allowing for the unambiguous assignment of proton and carbon signals for the CH and CH₂ groups in the molecule. libretexts.org

1H NMR and 13C NMR Chemical Shift Analysis

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. studymind.co.uk

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. open.edu For a vibration to be IR active, it must cause a change in the molecule's dipole moment. open.edu Key characteristic absorptions for this compound would include:

A sharp, intense peak around 2240-2260 cm⁻¹ corresponding to the C≡N stretch of the nitrile group. uomustansiriyah.edu.iq

C-H stretching vibrations of the thiophene ring in the region of 3000-3100 cm⁻¹.

C-H stretching vibrations of the aliphatic propyl chain between 2850 and 3000 cm⁻¹. uomustansiriyah.edu.iq

C=C stretching vibrations of the thiophene ring around 1400-1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. utoronto.ca A vibration is Raman active if it causes a change in the polarizability of the molecule. utoronto.cajasco-global.com Raman spectroscopy is particularly useful for detecting vibrations of symmetric, non-polar bonds. jasco-global.com For this compound, the C=C and C-S stretching modes of the thiophene ring would be expected to show strong Raman signals.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

|---|---|---|

| C≡N Stretch (Nitrile) | 2240-2260 (sharp, intense) | 2240-2260 (strong) |

| Aromatic C-H Stretch | 3000-3100 (medium) | 3000-3100 (strong) |

| Aliphatic C-H Stretch | 2850-3000 (medium) | 2850-3000 (medium) |

| Aromatic C=C Stretch | 1400-1600 (variable) | 1400-1600 (strong) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. sigmaaldrich.com It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. libretexts.org

When this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺•). The m/z value of this molecular ion corresponds to the molecular weight of the compound. The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. libretexts.org The fragmentation pattern is characteristic of the molecule's structure. whitman.edu For this compound, characteristic fragmentation pathways would likely involve:

Cleavage of the bond between the thiophene ring and the propyl chain, leading to a thiophenylmethyl cation or a propanenitrile radical cation.

Loss of a hydrogen cyanide (HCN) molecule from the propanenitrile chain.

Fragmentation of the thiophene ring itself, which can produce characteristic sulfur-containing ions. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. creative-biostructure.comomu.edu.tr By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, a detailed electron density map of the molecule can be generated. creative-biostructure.combu.edu This map allows for the determination of bond lengths, bond angles, and torsional angles with high precision. omu.edu.tr

For this compound, a single-crystal X-ray diffraction study would provide definitive information about its solid-state conformation, including the planarity of the thiophene ring and the geometry of the propanenitrile side chain. It would also reveal details about intermolecular interactions, such as packing forces and potential hydrogen bonding, in the crystal lattice.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. uzh.chbspublications.net The absorption of UV-Vis radiation by organic molecules is typically associated with π-electron systems and heteroatoms with non-bonding electrons. bspublications.net

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the thiophene ring. researchgate.net Thiophene itself exhibits strong absorption bands in the UV region due to π → π* transitions. The attachment of the propanenitrile side chain may cause a slight shift in the absorption maxima (a chromophoric shift) and a change in the molar absorptivity. The nitrile group itself does not significantly absorb in the near-UV or visible range. The spectrum can be useful for quantitative analysis due to the high sensitivity of the technique for compounds with sufficient molar absorptivity. libretexts.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Hydrogen Cyanide |

Computational Chemistry and Theoretical Studies of 2-thiophenepropanenitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common choice for balancing computational cost and accuracy in the study of organic molecules. A typical DFT study on 2-thiophenepropanenitrile would likely employ a functional such as B3LYP or PBE combined with a basis set like 6-31G(d) or larger for more precise results.

Geometric Optimization and Conformation Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For this compound, the flexibility of the propanenitrile side chain allows for multiple rotational isomers (conformers).

A conformational analysis would be performed to identify the global minimum energy structure. This involves systematically rotating the single bonds (C-C) in the side chain and performing a geometry optimization at each step. The relative energies of the resulting conformers would indicate their stability. The most stable conformer is the one that minimizes steric hindrance and optimizes electronic interactions.

Illustrative Optimized Geometric Parameters: Below is a representative table of what optimized bond lengths and angles for the most stable conformer of this compound might look like, as calculated by DFT.

| Parameter | Atom Pair/Triplet | Calculated Value (Illustrative) |

| Bond Length | S1-C2 | 1.72 Å |

| C2-C3 | 1.38 Å | |

| C4-C5 | 1.39 Å | |

| C5-S1 | 1.71 Å | |

| C2-C6 | 1.51 Å | |

| C6-C7 | 1.54 Å | |

| C7-C8 | 1.47 Å | |

| C8≡N9 | 1.16 Å | |

| Bond Angle | C5-S1-C2 | 92.5° |

| S1-C2-C6 | 125.0° | |

| C2-C6-C7 | 112.0° | |

| C6-C7-C8 | 110.5° | |

| C7-C8-N9 | 179.0° | |

| Table 5.1.1-1: Representative optimized geometric parameters for this compound calculated at the B3LYP/6-31G(d) level of theory. |

Electronic Structure and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, indicating this is the most likely site for electrophilic attack. The LUMO would likely have significant contributions from the cyano group and the thiophene ring, highlighting potential sites for nucleophilic attack.

Illustrative FMO Data: A DFT calculation would yield the energies of these orbitals and their spatial distribution.

| Orbital | Energy (eV) (Illustrative) | Description |

| LUMO | -1.25 | Predominantly located on the C≡N bond and thiophene ring; indicates sites for nucleophilic attack. |

| HOMO | -6.80 | Localized on the sulfur atom and π-system of the thiophene ring; indicates sites for electrophilic attack. |

| HOMO-LUMO Gap | 5.55 | Suggests moderate chemical stability. |

| Table 5.1.2-1: Representative Frontier Molecular Orbital energies for this compound. |

Vibrational Frequency Calculations and Spectroscopic Prediction

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. By calculating the harmonic frequencies of the optimized geometry, a theoretical IR spectrum can be generated. This is invaluable for identifying a compound and understanding its structural features. Calculated frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental data, accounting for anharmonicity and other theoretical approximations.

Key vibrational modes for this compound would include the C≡N nitrile stretch, C-H stretches of the thiophene ring, and various C-C and C-S stretching and bending modes within the ring and side chain.

Illustrative Vibrational Frequencies: This table shows expected prominent vibrational modes and their predicted frequencies.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) (Illustrative) | Expected IR Intensity |

| C-H Stretch | Thiophene Ring | 3100-3150 | Medium |

| C-H Stretch | Aliphatic Chain | 2900-3000 | Medium-Strong |

| C≡N Stretch | Nitrile | ~2250 | Strong |

| C=C Stretch | Thiophene Ring | 1500-1600 | Medium |

| C-S Stretch | Thiophene Ring | 600-800 | Medium-Weak |

| Table 5.1.3-1: Predicted significant vibrational frequencies for this compound. |

Reactivity Descriptors (e.g., Fukui functions, Electrophilicity Index)

Conceptual DFT provides a range of "reactivity descriptors" that quantify a molecule's reactivity. The electrophilicity index (ω) measures a molecule's ability to accept electrons, while Fukui functions (f(r)) identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

The Fukui function f⁻(r) indicates susceptibility to electrophilic attack, while f⁺(r) points to sites prone to nucleophilic attack. For this compound, the thiophene ring carbons (especially C5) are expected to have high f⁻(r) values. The carbon atom of the nitrile group and potentially the alpha-carbon to the ring would likely show high f⁺(r) values.

Illustrative Reactivity Descriptor Data:

| Parameter | Value (Illustrative) | Interpretation |

| Chemical Potential (μ) | -4.025 eV | A measure of the molecule's tendency to escape from the system. |

| Chemical Hardness (η) | 2.775 eV | Resistance to change in electron distribution; related to the HOMO-LUMO gap. |

| Electrophilicity Index (ω) | 2.93 eV | Indicates a moderate electrophilic character. |

| Table 5.1.4-1: Global reactivity descriptors for this compound. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT focuses on static, minimum-energy structures, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound, typically in a solvent like water or an organic solvent, would provide insights into its conformational flexibility, solvation, and dynamic interactions.

The simulation would involve defining a force field (a set of parameters describing the potential energy of the system) and solving Newton's equations of motion for each atom. The resulting trajectory would show how the propanenitrile side chain rotates and flexes, and how the molecule interacts with surrounding solvent molecules. This is particularly useful for understanding how the molecule behaves in a realistic biological or chemical system.

Quantum Chemical Topology Analysis (e.g., QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to define atoms, chemical bonds, and molecular structure. A QTAIM analysis of this compound would characterize the nature of its chemical bonds.

By locating bond critical points (BCPs) in the electron density, one can evaluate properties like the electron density (ρ) and its Laplacian (∇²ρ) at these points. These values help distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals) interactions. For instance, the C-S bonds in the thiophene ring would be analyzed to quantify their covalent character, and any potential intramolecular non-covalent interactions, such as between the nitrile nitrogen and a ring hydrogen, could be identified and characterized.

Synthetic Applications and Derivative Chemistry of 2-thiophenepropanenitrile

2-Thiophenepropanenitrile as a Building Block in Organic Synthesis

The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. enamine.netrsc.org this compound serves as a valuable building block due to the reactivity of its thiophene ring and nitrile group.

Synthesis of Heterocyclic Compounds (e.g., Pyrroles, Piperidines)

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of significant interest due to their widespread presence in biologically active molecules and natural products. britannica.comboyer-research.comslideshare.net this compound provides a scaffold for the synthesis of various heterocyclic systems, including pyrroles and piperidines.

The synthesis of pyrroles, five-membered aromatic heterocyclic rings containing a nitrogen atom, can be achieved through various methods. imperial.ac.ukuctm.eduresearchgate.net While direct synthesis from this compound is not prominently documented, its derivatives can be envisioned as precursors. For instance, transformation of the nitrile group and the thiophene ring could lead to intermediates suitable for pyrrole-forming reactions like the Paal-Knorr synthesis, which typically involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.orgwikipedia.org

Piperidines, six-membered heterocyclic rings containing one nitrogen atom, are fundamental structures in many pharmaceuticals. dtic.milnih.govajchem-a.com The synthesis of piperidines can be accomplished through various routes, including the reduction of corresponding pyridones or through cyclization reactions. dtic.milorganic-chemistry.org The propanenitrile side chain of this compound can be chemically manipulated to introduce functionalities that facilitate the formation of the piperidine ring. For example, reduction of the nitrile to an amine followed by further synthetic modifications could create a precursor amenable to intramolecular cyclization to form a piperidine derivative.

Construction of Complex Organic Architectures

The creation of complex organic architectures is a central goal of organic synthesis. nih.gov this compound can be utilized as a starting material to build intricate molecular frameworks. The thiophene ring can undergo various substitution reactions, allowing for the attachment of other molecular fragments. The nitrile group can be hydrolyzed to a carboxylic acid, converted to an amine, or used in cyclization reactions, providing a handle for extending the molecular structure.

Synthesis and Functionalization of this compound Derivatives

The modification of this compound to create new derivatives expands its synthetic utility. nih.govorganic-chemistry.orgorganic-chemistry.org Functionalization can be targeted at the thiophene ring, the nitrile group, or the propylene chain, leading to a wide range of analogues with tailored properties.

Exploration of Chiral this compound Analogues

Chirality plays a crucial role in the biological activity of many molecules. The synthesis of enantiomerically enriched compounds is a significant area of research. Introducing a chiral center into the this compound framework can be achieved through various asymmetric synthesis strategies. For instance, asymmetric reduction of a ketone precursor to the corresponding chiral alcohol, which is then converted to the nitrile, could yield chiral this compound analogues. These chiral building blocks are valuable for the synthesis of enantiomerically pure target molecules.

Derivatization at the Nitrile and Thiophene Moieties

The nitrile and thiophene moieties of this compound are key sites for derivatization.

Nitrile Group Modifications: The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (2-thiophenepropanoic acid).

Reduction: Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride can reduce the nitrile to a primary amine (3-(thiophen-2-yl)propan-1-amine).

Addition Reactions: Organometallic reagents can add to the nitrile to form ketones after hydrolysis.

Cyclization: The nitrile group can participate in cyclization reactions to form heterocyclic rings. acs.org

Thiophene Ring Modifications: The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic substitution reactions. Common modifications include:

Halogenation: Introduction of bromine or chlorine atoms onto the thiophene ring.

Nitration: Introduction of a nitro group.

Acylation: Introduction of an acyl group using an acyl chloride and a Lewis acid catalyst.

Metalation: The thiophene ring can be deprotonated with strong bases to form organometallic intermediates, which can then react with various electrophiles.

These derivatization strategies allow for the synthesis of a library of this compound analogues with diverse functionalities, which can then be used to construct more complex molecules.

| Derivative | Functionalization Site | Potential Application |

| 2-Thiophenepropanoic acid | Nitrile | Precursor for amides, esters, and other carboxylic acid derivatives |

| 3-(Thiophen-2-yl)propan-1-amine | Nitrile | Building block for the synthesis of amides, imines, and N-containing heterocycles |

| (5-Halo-thiophen-2-yl)propanenitrile | Thiophene | Intermediate for cross-coupling reactions to form C-C bonds |

| (5-Nitro-thiophen-2-yl)propanenitrile | Thiophene | Precursor for the synthesis of amino-substituted thiophenes |

Advanced Material Science Research and Emerging Applications of 2-thiophenepropanenitrile Analogues

Optoelectronic Materials Based on Thiophene Derivatives

Thiophene derivatives are widely investigated for their application in optoelectronic devices due to their excellent charge transport properties and tunable optical characteristics. researchgate.net The π-conjugated system of the thiophene ring facilitates the delocalization of electrons, which is essential for conductivity and light-emitting behaviors. core.ac.uk

Thiophene-based molecules are prominent as p-type organic semiconductors, where they facilitate the transport of positive charge carriers (holes). nih.govnih.gov The performance of these materials is highly dependent on their molecular structure, which influences their packing in the solid state and, consequently, their charge carrier mobility. nih.gov For instance, novel organic semiconductors based on benzo[b]thieno[2,3-d]thiophene (BTT) with an additional alkyl-thiophene core have been synthesized and shown to exhibit p-channel activity in organic thin-film transistors (OTFTs). rsc.org The introduction of different alkyl side chains allows for the tuning of their thermal, optical, and electrochemical properties. rsc.org

Theoretical studies have also been employed to design and predict the performance of new thiophene-based p-type semiconductors. For example, density functional theory (DFT) calculations have been used to investigate coronene derivatives with fused thiophene rings, identifying that molecules with two thiophene rings are promising candidates for p-type materials due to their higher hole mobility compared to electron mobility. scielo.br Similarly, new semiconductor candidates based on tetraceno[2,3-b]thiophene have been proposed for p-type organic transistor applications, with theoretical calculations indicating good oxidative stability and low band gaps. acs.org

The table below summarizes the performance of some p-type organic semiconductors based on thiophene derivatives.

| Compound/Material | Application | Key Findings |

| Benzo[b]thieno[2,3-d]thiophene (BTT) derivatives | Organic Thin-Film Transistors (OTFTs) | Exhibited p-channel activity with hole mobility up to 0.057 cm²/Vs. rsc.org |

| Thienocoronene derivatives | Organic Semiconductors | Molecules with two thiophene rings are potential p-type materials. scielo.br |

| 5,5'-bis(2-tetracenyl)-2,2'-bithiophene | Thin-Film Transistors (TFTs) | Showed hole mobility as high as 0.5 cm²/Vs and good air stability. nih.gov |

| 2-(thiopyran-4-ylidene)-1,3-benzodithiole (TP-BT) | Organic Semiconductors | Realized isotropic three-dimensional intermolecular interactions, suppressing access resistance. rsc.org |

Thiophene derivatives are integral to the development of various photochemical and electro-optical devices due to their responsive nature to light and electric fields. core.ac.uk These materials can undergo reversible changes in their optical properties, making them suitable for applications such as electrochromic displays and optical switches. nanoscience.or.kr The introduction of specific functional groups onto the thiophene backbone allows for the tailoring of their electro-optical properties. For example, a new series of light-emitting polymers composed of thiophene repeating units with alkyloxyphenyl substituents at the 3-position have been synthesized. nanoscience.or.kr These substituents not only enhance solubility but also control the emission colors and electro-optical properties, with the resulting polymers emitting red light with a turn-on voltage of 4.5–6.5 V. nanoscience.or.kr

Furthermore, the synthesis of highly polarizable thiophene-containing materials has been reported for use in electro-optic devices that require materials with high birefringence. york.ac.uk Replacing a phenyl ring with a thiophene ring leads to significant enhancements in polarizability, with the most notable increases observed in structures containing a collinear 5,5'-disubstituted-2,2'-dithienyl unit. york.ac.uk Theoretical and experimental investigations into the electro-optical and photovoltaic properties of oligothiophenes and their derivatives have shown that increasing the conjugation length can enhance their performance, making them promising candidates for various optoelectronic applications. chemmethod.comfrontiersin.org

In the field of renewable energy, thiophene derivatives have emerged as crucial components in dye-sensitized solar cells (DSSCs). sigmaaldrich.com They are often used as the π-bridge in D-π-A (Donor-π-Acceptor) organic dyes, which act as photosensitizers. mdpi.com The thiophene unit facilitates efficient charge transfer from the donor to the acceptor and then to the semiconductor electrode (typically TiO₂), a critical process for solar energy conversion. mdpi.comwikipedia.org

Fused-thiophene-based sensitizers are particularly promising due to their high efficiency and long-term stability. mdpi.com For example, a DSSC based on a sensitizer incorporating a thienothiophene moiety achieved a power conversion efficiency of 6.2%. mdpi.com The performance is attributed to the role of sulfur d-orbitals in the thiophene ring, which mix well with the aromatic π-orbitals, facilitating electron transfer. mdpi.com Alkyl-functionalized carbazole dyes with an oligothiophene backbone have also been designed to improve both the performance and stability of DSSCs. sigmaaldrich.com The oligothiophene moiety helps to prevent charge recombination and enhances the stability of the dye molecule. sigmaaldrich.com

The table below presents data on the performance of DSSCs using various thiophene-based dyes.

| Dye Structure | π-Bridge | Power Conversion Efficiency (PCE) | Reference |

| D-π-A with thienothiophene | Thienothiophene | 6.2% | mdpi.com |

| MK-2 (carbazole dye) | n-hexyloligothiophene | up to 8% | sigmaaldrich.com |

| Y-shaped phenothiazine dye (ZJA2) | Benzene and thiophene | 4.55% | rsc.org |

Photochemical and Electro-optical Devices

Polymer Chemistry and Polymerization Studies of Thiophene-Containing Monomers

Thiophene-containing monomers are fundamental in polymer chemistry for creating π-conjugated polymers with valuable electronic and optical properties. nih.gov The polymerization of these monomers can be achieved through various methods, including chemical, electrochemical, and photochemical techniques. tandfonline.comrsc.org The properties of the resulting polythiophenes, such as solubility, conductivity, and thermal stability, are highly dependent on the nature of the substituents on the thiophene ring and the polymerization method used. tandfonline.comacs.org

Chemical polymerization, often using oxidants like iron(III) chloride, and electrochemical polymerization are common methods to synthesize polythiophenes. tandfonline.com For instance, the polymerization of 3-phenylthiophene has been shown to yield polymers with significant thermal stability and morphology dependent on the synthesis conditions. tandfonline.com Photochemical polymerization of thiophene derivatives in aqueous solutions, catalyzed by potassium dichromate, offers a milder and more environmentally friendly alternative, producing oligo- and polythiophenes. core.ac.ukrsc.org

Recent research has focused on designing novel thiophene derivatives for solid-state polymerization (SSP), where flexible heteroatom linkers allow the monomers to orient themselves favorably for polymerization upon heating. rsc.org Surface-mediated polymerization on metal substrates is another area of active research, though it can be complicated by the potential for thiophene ring opening. rsc.orgunits.it The control over regioregularity during polymerization is crucial, as it significantly impacts the material's properties. Regioregular polythiophenes exhibit improved packing and higher electrical conductivity compared to their regiorandom counterparts. nih.gov

Nanomaterials and Surface Chemistry Applications

Thiophene derivatives are increasingly being utilized in the fabrication of nanomaterials and for modifying surfaces due to their unique chemical and physical properties at the nanoscale. researchgate.netrsc.org These materials can be synthesized using both top-down and bottom-up approaches to create structures with high surface areas and tunable properties. rsc.orgnih.gov

Thiophene-based nanoparticles (TNPs) are employed in a variety of electronic and optoelectronic applications, including organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and sensors. researchgate.net The adsorption and orientation of thiophene derivatives on metal surfaces play a critical role in on-surface synthesis and the fabrication of two-dimensional polymers. acs.orgrsc.org The interaction between the sulfur atom in the thiophene ring and the metal surface can influence the reaction pathways, leading to either polymerization or desulfurization. units.it

Recent studies have demonstrated the use of thiophene derivatives as ligands to passivate defects on the surface of perovskite nanocrystals, significantly enhancing their photoluminescence quantum yield and stability. frontiersin.org For instance, using thiophene derivatives as ligands for manganese-doped CsPbCl₃ nanocrystals resulted in a photoluminescence quantum yield of 93%. frontiersin.org In a different application, thiophene derivatives have been investigated as corrosion inhibitors for aluminum alloys, where they form a protective layer on the metal surface. rsc.org

Future Research Directions in 2-thiophenepropanenitrile Chemistry

Development of Novel and Efficient Synthetic Routes

The creation of new and improved methods for synthesizing 2-Thiophenepropanenitrile is a cornerstone of future research. hilarispublisher.com The efficiency, selectivity, and environmental impact of a synthetic route can significantly influence its applicability in both academic and industrial settings. hilarispublisher.com Future work in this area is expected to focus on several key strategies:

Catalysis: The development of novel catalysts is paramount. sioc-journal.cn This includes transition-metal catalysis, which has proven effective for constructing complex molecular architectures. hilarispublisher.com Research into new ligands and reaction conditions can expand the scope and efficiency of these transformations. hilarispublisher.comsioc-journal.cn Photocatalysis, particularly photoredox catalysis, offers a sustainable approach, enabling bond formation under mild conditions and allowing for the activation of otherwise non-reactive functional groups. hilarispublisher.com

Enzymatic and Biocatalytic Methods: The use of enzymes, such as hydroxynitrile lyase, can offer high enantioselectivity and regioselectivity under mild, aqueous conditions. nih.govacs.org This approach avoids the need for protecting groups and often leads to cleaner reaction profiles, aligning with the principles of green chemistry. acs.org

Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters, leading to improved yields, safety, and scalability compared to traditional batch processes.

The following table provides a comparative overview of potential synthetic strategies, highlighting areas for future development.

| Synthetic Strategy | Current Advantages | Future Research Focus |

| Transition-Metal Catalysis | High efficiency in C-C and C-X bond formation. hilarispublisher.com | Development of more robust and recyclable catalysts; exploration of earth-abundant metal catalysts. |

| Photocatalysis | Mild reaction conditions; activation of non-reactive groups. hilarispublisher.com | Expanding the range of applicable reactions; improving quantum yields and catalyst stability. |

| Enzymatic Synthesis | High stereoselectivity; environmentally benign. nih.govacs.org | Enzyme engineering for broader substrate scope; immobilization for easier catalyst recovery. |

| One-Pot Reactions | Procedural simplicity; reduced waste. rhhz.net | Discovery of new multi-component reactions; improving yields and functional group tolerance. rhhz.net |

Expanding the Scope of Reactivity and Mechanistic Understanding

A deeper understanding of the reactivity of this compound is crucial for its application. Future research will likely focus on exploring new transformations and elucidating the underlying reaction mechanisms.

One area of interest is the functionalization of both the thiophene ring and the nitrile group. For instance, nitrile aldol addition reactions, mediated by reagents like trimethylsilyl trifluoromethanesulfonate (TMSOTf), can be used to form new carbon-carbon bonds at the carbon alpha to the nitrile group. richmond.edu Mechanistic studies suggest the in-situ formation of a silyl ketene imine as the nucleophilic species that attacks an activated aldehyde. richmond.edu Further investigation into the scope of different aldehydes and the influence of various bases could lead to more efficient and selective processes. richmond.edu

Additionally, exploring the reactivity of the thiophene ring itself is a promising avenue. Reactions that allow for late-stage functionalization are particularly valuable as they enable the rapid diversification of molecular scaffolds. hilarispublisher.com Understanding the regioselectivity of electrophilic aromatic substitution on the thiophene ring in the presence of the propanenitrile side chain will be critical.

Exploration of Unconventional Applications in Advanced Materials

The unique electronic and structural properties of the thiophene moiety make this compound a compelling building block for advanced materials. While thiophene-containing polymers have been extensively studied for applications in organic electronics, the incorporation of the propanenitrile group could impart novel functionalities.

Future research could explore the use of this compound and its derivatives in:

Organic Semiconductors: The nitrile group can influence the electronic properties and molecular packing of conjugated polymers, potentially leading to improved charge transport characteristics in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Dielectric Materials: The high polarity of the nitrile group could be exploited in the design of high-k dielectric materials for use in capacitors and other electronic components.

Sensors: The thiophene ring can be functionalized to interact with specific analytes, while the nitrile group can serve as a spectroscopic handle or influence the material's conductivity upon analyte binding.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and discovery. hilarispublisher.com These computational tools can analyze vast datasets of chemical reactions to predict outcomes, optimize reaction conditions, and even propose novel synthetic routes. hilarispublisher.comeurekalert.orgresearchgate.net

In the context of this compound, AI and ML can be applied to:

Retrosynthesis Prediction: AI-driven tools can analyze the structure of a complex target molecule containing the this compound scaffold and propose a sequence of reactions to synthesize it from simpler, commercially available starting materials. engineering.org.cn This can significantly accelerate the design of synthetic routes. engineering.org.cn

Reaction Outcome Prediction: Machine learning models can be trained to predict the yield, selectivity, and potential byproducts of a reaction involving this compound under various conditions (e.g., different catalysts, solvents, temperatures). eurekalert.orgresearchgate.net This allows chemists to perform "virtual experiments" to identify optimal conditions before heading to the lab. eurekalert.org